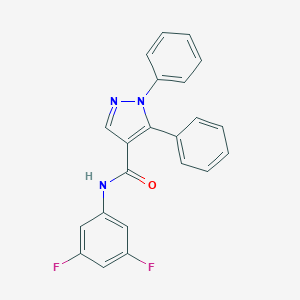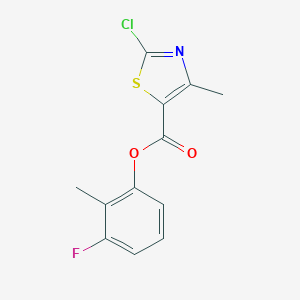![molecular formula C17H11F3N4OS B287452 Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether, commonly known as MTT, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. MTT is a member of the triazole family of compounds and is known for its unique chemical properties that make it a valuable tool for researchers.
作用機序
MTT exerts its biological effects through the inhibition of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs). MTT has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
MTT has been found to exhibit a wide range of biochemical and physiological effects in various cell types and animal models. MTT has been shown to inhibit the production of various inflammatory mediators, including prostaglandins, cytokines, and chemokines. MTT has also been found to induce cell cycle arrest and apoptosis in various cancer cell lines.
実験室実験の利点と制限
MTT is a valuable tool for researchers due to its unique chemical properties and biological activities. MTT is highly soluble in organic solvents and exhibits good stability under various experimental conditions. However, MTT has some limitations in lab experiments, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on MTT, including the development of new synthetic methods for MTT and its analogs, the elucidation of the molecular mechanisms of MTT's biological effects, and the evaluation of MTT's potential therapeutic applications in various disease models. Additionally, further studies are needed to determine the safety and toxicity of MTT in vivo and to optimize its pharmacokinetic and pharmacodynamic properties.
合成法
MTT can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)phenylhydrazine with 4-bromo-2-fluoroanisole, followed by cyclization with carbon disulfide and sodium hydroxide. Another method involves the reaction of 4-bromo-2-fluoroanisole with 3-(trifluoromethyl)phenylisocyanate, followed by cyclization with sodium azide and sulfur.
科学的研究の応用
MTT has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. MTT has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
特性
製品名 |
Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether |
|---|---|
分子式 |
C17H11F3N4OS |
分子量 |
376.4 g/mol |
IUPAC名 |
6-(3-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4OS/c1-25-13-7-3-5-11(9-13)15-23-24-14(21-22-16(24)26-15)10-4-2-6-12(8-10)17(18,19)20/h2-9H,1H3 |
InChIキー |
JTXVPFYGMHVVNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
正規SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















